molecular formula C16H22O2 B8462676 Cyclohexyl 3,5-dimethyl-2-methoxyphenyl ketone

Cyclohexyl 3,5-dimethyl-2-methoxyphenyl ketone

Cat. No. B8462676
M. Wt: 246.34 g/mol
InChI Key: NWPJMTCWTALVJS-UHFFFAOYSA-N
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Patent
US05017724

Procedure details

53 Grams of 60% sodium hydride was gradually added to a solution prepared by dissolving 256.2 g of cyclohexyl 3,5-dimethyl-2-hydroxyphenyl ketone in 1 liter of dimethylformamide with stirring, generating the temperature of the reaction mixture was risen to 70° C. by generating the heat. After continuation of stirring for 30 minutes, the reaction mixture was cooled to room temperature and thereto was added dropwise 233 g of methyl iodide. The reaction mixture was further stirred at the same temperature for 2 hours and then added to 1 liter of ice water and stirred. The organic layer was extracted with 3 liters of ethyl acetate. The extract was washed with water and then with a saturated aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 285.2 g of cyclohexyl 3,5-dimethyl-2-methoxyphenyl ketone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexyl 3,5-dimethyl-2-hydroxyphenyl ketone
Quantity
256.2 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
233 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[C:5]([OH:19])=[C:6]([C:11]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])[CH:7]=[C:8]([CH3:10])[CH:9]=1.[CH3:20]I>CN(C)C=O>[CH3:3][C:4]1[C:5]([O:19][CH3:20])=[C:6]([C:11]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])[CH:7]=[C:8]([CH3:10])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
cyclohexyl 3,5-dimethyl-2-hydroxyphenyl ketone
Quantity
256.2 g
Type
reactant
Smiles
CC=1C(=C(C=C(C1)C)C(=O)C1CCCCC1)O
Name
Quantity
1 L
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
233 g
Type
reactant
Smiles
CI
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
was risen to 70° C.
STIRRING
Type
STIRRING
Details
After continuation of stirring for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred at the same temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 3 liters of ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C=C(C1)C)C(=O)C1CCCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 285.2 g
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.